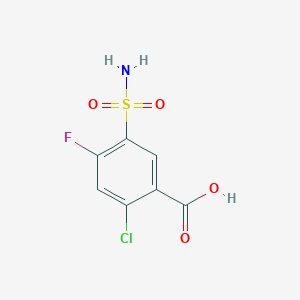

2-Chloro-4-fluoro-5-sulfamoylbenzoic acid

Descripción

Significance of Sulfonamide-Based Compounds in Contemporary Medicinal Chemistry Research

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, serving as a versatile scaffold in drug discovery. nih.govajchem-b.com Since the discovery of the antibacterial properties of Prontosil in the 1930s, sulfonamide-containing compounds have become integral to the development of numerous approved drugs. nih.govwikipedia.org These "sulfa drugs" were the first broadly effective antibacterials to be used systemically, heralding the dawn of the antibiotic era. wikipedia.org

The significance of sulfonamides extends far beyond their antimicrobial origins. They exhibit a wide spectrum of biological activities, leading to their use in treatments for a variety of conditions. ajchem-b.comresearchgate.net Research has demonstrated their efficacy as antiviral, anticancer, antidiabetic, and anti-inflammatory agents. nih.govajchem-b.com The moiety is present in diverse medication classes, including thiazide and loop diuretics, anticonvulsants, and certain COX-2 inhibitors. wikipedia.org A key mechanism of action for many sulfonamide-based drugs is the inhibition of specific enzymes, such as carbonic anhydrase, which is implicated in conditions like glaucoma and certain cancers. ajchem-b.comresearchgate.net The continued exploration of sulfonamide derivatives remains a vibrant area of research, aimed at discovering novel therapeutic agents with enhanced efficacy. nih.gov

Historical Context of Related Benzoic Acid Derivatives in Pharmaceutical and Chemical Research

Benzoic acid, the parent structure of the compound , has a rich history in science and medicine. First described in the 16th century through the dry distillation of gum benzoin, its structure was later determined in 1832. newworldencyclopedia.orgwikipedia.org A pivotal moment in its pharmaceutical application came in 1875 with the discovery of its antifungal properties. newworldencyclopedia.orgwikipedia.org

This discovery established benzoic acid and its salts, known as benzoates, as important preservatives in the food and pharmaceutical industries, where they prevent microbial contamination and extend the shelf life of products. nih.gov Beyond preservation, benzoic acid serves as a fundamental precursor for the synthesis of many other organic and medicinal compounds. wikipedia.orgnih.gov For instance, it is an intermediate in the production of benzoyl peroxide, a common acne treatment. nih.gov Historically, it was a component of Whitfield's Ointment for treating fungal skin infections like athlete's foot and was also used as an expectorant and antiseptic in the early 20th century. newworldencyclopedia.orgwikipedia.org In contemporary research, benzoic acid derivatives continue to be a focus, with numerous analogues having been synthesized and investigated for a range of activities, including anticancer potential. preprints.orgresearchgate.net

Overview of Current and Emerging Research Trajectories for 2-Chloro-4-fluoro-5-sulfamoylbenzoic Acid

Current academic inquiry into this compound primarily centers on its role as a specialized chemical intermediate. Research has documented its use as a reagent in the multi-step synthesis of novel therapeutic candidates. chemicalbook.com A notable example is its application in the creation of N-benzyl-N''-(4-piperidinyl)urea derivatives that act as CCR5 antagonists, which are being investigated as potential anti-HIV-1 agents. chemicalbook.com

Emerging research trajectories can be inferred from studies on structurally similar compounds. For example, the related molecule 2,4-dichloro-5-sulfamoylbenzoic acid (lasamide) is a key intermediate for the diuretic furosemide (B1674285) and is being explored for its potential as a human carbonic anhydrase (hCA) inhibitor. nih.gov This suggests that this compound could also be a valuable precursor for developing novel hCA inhibitors, particularly for tumor-associated isoforms. nih.gov Furthermore, research into the synthesis of related 2-chloro-5-sulfamoylbenzoic acids has identified them as useful for lowering blood lipid levels, indicating a potential application area for this class of compounds. google.com The presence of both chloro- and fluoro- substituents is also significant, as fluoro-substituted compounds are often considered more environmentally acceptable alternatives to their chlorinated counterparts, making them relevant precursors for modern agrochemical and pharmaceutical products. mdpi.com

Scope and Objectives of Academic Inquiry into this compound

The primary scope of academic research involving this compound is its application in synthetic organic chemistry. The main objective is to utilize this compound as a functionalized building block for constructing more complex molecules with desired biological activities.

Key objectives of this inquiry include:

Synthesis of Novel Therapeutic Agents: A central goal is to employ the compound as a starting material or key intermediate in the synthesis of new drugs. Its documented role in developing anti-HIV-1 agents underscores this objective. chemicalbook.com

Exploration of Structure-Activity Relationships (SAR): Researchers aim to create a library of derivatives from this scaffold to systematically study how modifications to its structure affect biological activity. The specific halogen substitution pattern (2-chloro, 4-fluoro) provides a unique electronic and steric profile that is critical to these investigations. mdpi.com

Development of Efficient Synthetic Methodologies: A further objective is the optimization of synthetic routes to and from this compound. This involves improving reaction conditions to increase yields, reduce byproducts, and ensure the cost-effective production of its derivatives for further study. google.comgoogle.com

Investigation of New Biological Targets: Based on the known activities of related sulfonamide and benzoic acid compounds, an emerging objective is to screen derivatives of this compound against new biological targets, such as various isoforms of carbonic anhydrase or lipid-regulating proteins. nih.govgoogle.com

Structure

3D Structure

Propiedades

IUPAC Name |

2-chloro-4-fluoro-5-sulfamoylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO4S/c8-4-2-5(9)6(15(10,13)14)1-3(4)7(11)12/h1-2H,(H,11,12)(H2,10,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDGOQDDPEWYVRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1S(=O)(=O)N)F)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20401136 | |

| Record name | 2-Chloro-4-fluoro-5-sulfamoylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20401136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4793-24-2 | |

| Record name | 5-(Aminosulfonyl)-2-chloro-4-fluorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4793-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-fluoro-5-sulfamoylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20401136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-4-fluoro-5-sulfamoylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 Chloro 4 Fluoro 5 Sulfamoylbenzoic Acid

Advanced Synthetic Routes for 2-Chloro-4-fluoro-5-sulfamoylbenzoic Acid

The synthesis of this compound is a multi-step process that often begins with simpler, commercially available precursors. The efficiency and yield of the synthesis are highly dependent on the chosen pathway and the optimization of reaction conditions.

Multi-Step Synthesis Strategies for the Preparation of this compound

A common strategy for synthesizing the target compound involves the transformation of a substituted toluene (B28343) or benzoic acid through a series of chlorination, nitration, reduction, sulfonation, and hydrolysis/oxidation steps. One documented pathway begins with 2-chloro-4-fluorotoluene, which undergoes photochlorination to form 2-chloro-4-fluorobenzylidene dichloride. google.com This intermediate is then subjected to nitration using a mixture of concentrated sulfuric acid and fuming nitric acid. google.com The resulting 2-chloro-4-fluoro-5-nitrobenzylidene dichloride is subsequently converted to the final benzoic acid through a hydrolysis-oxidation process. google.com The nitro group is then reduced to an amine, followed by chlorosulfonation and amination to install the sulfamoyl group, yielding this compound.

Another approach starts from 2-chloro-4-fluorobenzoic acid, which is nitrated to produce 2-chloro-4-fluoro-5-nitrobenzoic acid. google.comgoogle.com This nitro-substituted intermediate is a key precursor that can be further elaborated to the final product. The general sequence from this intermediate involves:

Reduction of the nitro group: The nitro group (-NO₂) is converted to an amino group (-NH₂).

Diazotization: The newly formed amino group is converted into a diazonium salt.

Sulfonylation: The diazonium salt is reacted to introduce a chlorosulfonyl group (-SO₂Cl).

Amination: The chlorosulfonyl group is reacted with ammonia (B1221849) to form the final sulfamoyl group (-SO₂NH₂).

Optimization of Reaction Conditions and Yields in the Synthesis of this compound

Optimizing reaction conditions is crucial for maximizing yield and purity. In the synthesis of the key intermediate, 2-chloro-4-fluoro-5-nitrobenzoic acid, from 2-chloro-4-fluorobenzylidene dichloride, specific conditions have been identified. google.com

| Step | Reagents | Temperature | Yield |

| Photochlorination | 2-chloro-4-fluorotoluene, Chlorine gas | 60-100°C | High |

| Nitration | Mixed acid (conc. H₂SO₄, fuming HNO₃) | 0-30°C | >80% (overall) |

| Hydrolysis-Oxidation | Catalyst (e.g., ZnCl₂, FeCl₃), Oxidant (e.g., H₂O₂) | 40-70°C | High |

For the nitration of 2-chloro-4-fluorobenzotrichloride (B1592118), another precursor, the reaction temperature is maintained between -2°C and 2°C to achieve high yields of over 98% and purities exceeding 92%. patsnap.com The hydrolysis of the trichloromethyl group to a carboxylic acid can be catalyzed by agents like FeCl₃ or FeSO₄ at temperatures between 120-160°C. google.com

Investigation of Alternative Precursors and Novel Synthetic Pathways for this compound

Research into alternative synthetic routes aims to overcome the limitations of traditional methods, such as the use of solid starting materials and the generation of significant impurities. google.com A novel pathway has been developed that avoids the direct nitration of 2-chloro-4-fluorobenzoic acid. google.com This method utilizes 2-chloro-4-fluorobenzotrichloride as the starting material. google.compatsnap.com

This alternative pathway proceeds as follows:

Nitration of the Precursor: 2-chloro-4-fluorobenzotrichloride is nitrated to form 2-chloro-4-fluoro-5-nitrobenzotrichloride. This reaction is advantageous as it starts with a liquid precursor, which is often easier to handle than a solid. google.compatsnap.com

Hydrolysis: The resulting 2-chloro-4-fluoro-5-nitrobenzotrichloride, a novel intermediate, is then hydrolyzed to yield 2-chloro-4-fluoro-5-nitrobenzoic acid. google.com This hydrolysis can be performed with water in the presence of a catalyst like FeCl₃. google.com

Conversion to Final Product: The 2-chloro-4-fluoro-5-nitrobenzoic acid is then converted to the target compound through the reduction and sulfamoylation steps described previously.

This approach via the trichloromethyl intermediate is notable because it can circumvent the formation of undesirable byproducts associated with the direct nitration of the benzoic acid. google.com

Derivatization Strategies and Functionalization of this compound

This compound serves as a valuable starting material for the synthesis of more complex molecules due to its multiple reactive sites.

Synthesis of Novel Analogs and Derivatives of this compound

The functional groups of this compound—the carboxylic acid, the sulfamoyl group, and the aromatic ring—allow for a variety of derivatization strategies. For instance, it is used as a reagent in the synthesis of N-benzyl-N''-(4-piperidinyl)urea CCR5 antagonists, which have been investigated as potential anti-HIV-1 agents. chemicalbook.com

While direct examples for the fluoro-substituted compound are specific, extensive research on the closely related 2,4-dichloro-5-sulfamoylbenzoic acid (lasamide) provides insight into potential derivatization strategies. unibs.itacs.orgnih.gov These strategies often involve transformations of the carboxylic acid and sulfamoyl groups to create libraries of novel compounds for biological screening. unibs.itacs.orgnih.gov For example, a series of oxime ester derivatives containing Schiff bases were synthesized from lasamide to be evaluated as potential carbonic anhydrase inhibitors. unibs.itacs.orgnih.gov

A general approach to creating amide derivatives, which can be applied to this compound, involves a two-step process:

Activation of the Carboxylic Acid: The benzoic acid is treated with an activating agent, such as thionyl chloride in the presence of a catalytic amount of DMF, to form the corresponding acyl chloride intermediate (e.g., 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzoylchloride). nih.gov

Amide Formation: The activated acyl chloride is then reacted with various primary or secondary amines (aliphatic, aromatic, or heterocyclic) to yield the desired N-substituted benzamide (B126) derivatives. nih.gov

Chemical Reactions and Transformation Pathways of this compound

The primary transformation pathways for this molecule involve reactions at its functional groups. The carboxylic acid moiety is the most common site for derivatization.

Reactions at the Carboxylic Acid Group:

Amide Formation: As detailed above, the carboxylic acid can be converted to an acyl chloride and subsequently reacted with amines to form a wide range of amides. nih.gov This is a fundamental transformation for creating diverse chemical libraries.

Esterification: The carboxylic acid can undergo esterification with various alcohols under acidic conditions to produce the corresponding esters.

Reactions involving the Sulfamoyl Group:

The nitrogen atom of the sulfamoyl group can also be functionalized, although this is less common than derivatization at the carboxylic acid.

A patent describes a process for preparing various 2-chloro-5-sulfamoylbenzoic acids through the diazotization of a 2-amino-5-sulfamoylbenzoic acid precursor, followed by treatment with a metal chloride like cupric chloride. google.com This highlights a key transformation pathway where an amino group is replaced by a chlorine atom via a Sandmeyer-type reaction to construct the core chloro-sulfamoylbenzoic acid scaffold. google.com This process is used to synthesize a variety of analogs by starting with different N-substituted 2-amino-5-sulfamoylbenzoic acids. google.com

The following table summarizes some of the derivatives synthesized from related sulfamoylbenzoic acid precursors, illustrating the types of transformations possible.

| Precursor | Reagent(s) | Derivative Class | Reference |

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzoic acid | 1. SOCl₂/DMF; 2. Various amines | N-(alkyl/aryl)-4-nitrobenzamides | nih.gov |

| 2,4-dichloro-5-sulfamoylbenzoic acid (lasamide) | 1. TFA/DCM; 2. Aldehydes/Ketones | Oxime esters with Schiff bases | unibs.itacs.org |

| 2-amino-5-(substituted-sulfonyl)benzoic acids | 1. NaNO₂/HCl; 2. CuCl₂ | 2-chloro-5-(substituted-sulfonyl)benzoic acids | google.com |

Preparation of Conjugates and Prodrugs Incorporating the this compound Scaffold

The chemical scaffold of this compound possesses functional groups, primarily the carboxylic acid and sulfamoyl moieties, that are amenable to chemical modification for the synthesis of conjugates and prodrugs. These transformations are typically designed to modulate the molecule's physicochemical properties, pharmacokinetic profile, or to tether it to another molecular entity to achieve a specific biological action.

The primary routes for derivatization involve the formation of amide or ester linkages through the carboxylic acid group. These reactions allow for the coupling of the this compound scaffold to a wide array of other molecules, including those with amine or alcohol functionalities.

Amide Bond Formation for Synthesis of Conjugates

A notable application of this compound is its use as a building block in the synthesis of complex bioactive molecules. It serves as a key reagent in the preparation of certain N-benzyl-N'-(4-piperidinyl)urea derivatives, which have been investigated as CCR5 antagonists for potential anti-HIV-1 agents.

The general synthetic strategy for forming these conjugates involves a standard amide coupling reaction. The carboxylic acid of this compound is first activated to facilitate nucleophilic attack by the amine group of the partner molecule. A common method for this activation is the conversion of the carboxylic acid to a more reactive acyl chloride. This is typically achieved by treating the benzoic acid derivative with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often in the presence of a catalytic amount of dimethylformamide (DMF).

The resulting acyl chloride is then reacted with the desired amine—in this case, the N-benzyl-N'-(4-piperidinyl)urea scaffold—in an inert solvent, often in the presence of a base to neutralize the hydrochloric acid byproduct. This sequence of reactions results in the formation of a stable amide bond, linking the 2-chloro-4-fluoro-5-sulfamoylbenzoyl moiety to the piperidinyl urea (B33335) structure.

Table 1: Representative Synthesis of an Amide Conjugate

| Reactant 1 | Reactant 2 | Reagents | Product |

|---|

Ester Bond Formation for Prodrug Synthesis

The carboxylic acid group of this compound can be esterified to produce prodrugs. Ester prodrugs are a common strategy in medicinal chemistry to enhance properties such as membrane permeability and oral bioavailability. These esters are designed to be stable chemically but are cleaved in vivo by metabolic enzymes, such as esterases, to release the active parent carboxylic acid. nih.govnih.gov

The synthesis of ester prodrugs from benzoic acid derivatives can be accomplished through several standard methods. One approach involves the reaction of the corresponding acyl chloride with an alcohol. nih.gov A solution of the acyl chloride in a suitable solvent like dichloromethane (B109758) is added to a solution of the desired alcohol and a base, such as triethylamine, at reduced temperatures. nih.gov

Alternatively, direct esterification can be performed by reacting the carboxylic acid with an alcohol in the presence of a catalytic amount of a strong acid. For more specialized prodrugs, such as glycolamide esters, the benzoic acid can be coupled to substituted 2-hydroxyacetamides. nih.gov These types of esters have been shown to be highly susceptible to enzymatic hydrolysis. nih.gov The choice of alcohol moiety allows for the fine-tuning of the prodrug's lipophilicity and rate of hydrolysis. nih.gov

Table 2: General Synthesis of an Ester Prodrug

| Reactant 1 | Reactant 2 | Reagents/Method | Product |

|---|---|---|---|

| This compound | Alcohol (R-OH) | 1. Acyl chloride formation (e.g., with SOCl₂) followed by addition of alcohol and base. | Ester prodrug |

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| N-benzyl-N'-(4-piperidinyl)urea |

| Thionyl chloride |

| Oxalyl chloride |

| Dimethylformamide |

| Triethylamine |

Structure Activity Relationship Sar Studies and Molecular Design of 2 Chloro 4 Fluoro 5 Sulfamoylbenzoic Acid Derivatives

Elucidation of Structure-Activity Relationships for 2-Chloro-4-fluoro-5-sulfamoylbenzoic Acid and its Analogs

The therapeutic potential of derivatives based on the this compound scaffold is intrinsically linked to the specific arrangement and nature of their functional groups. Structure-activity relationship (SAR) studies are crucial for deciphering how modifications to the core molecule influence its biological activity. These investigations systematically alter the halogen substituents, the sulfamoyl moiety, and the carboxylic acid group to map their contributions to molecular interactions with biological targets.

Research on related sulfamoylbenzoic acid derivatives has provided significant insights into the differential effects of chloro and fluoro substitutions. For instance, in a study of oxime ester derivatives of 2,4-dichloro-5-sulfamoylbenzoic acid as inhibitors of human carbonic anhydrase (hCA) isoforms, the replacement of a chloro group with a fluoro group had a profound impact on inhibitory potency. unibs.it A comparison between a chlorophenyl derivative (Compound 6 ) and its corresponding fluorophenyl analog (Compound 8 ) revealed that the fluoro-substituted compound was significantly more potent against the tumor-associated hCA IX isoform. unibs.it Specifically, the introduction of fluorine in place of chlorine resulted in an 11-fold increase in inhibition, with the KI value decreasing from 35.2 nM for the chloro derivative to 3.2 nM for the fluoro derivative. unibs.it

Conversely, against the cytosolic hCA II isoform, both chloro and fluoro phenyl derivatives were found to be slightly less effective than the unsubstituted parent compound in that particular series. unibs.it This highlights that the influence of halogen substitution is highly dependent on the specific biological target. In another series of sulfamoyl benzoic acid analogues designed as LPA2 receptor agonists, substitutions at the meta position relative to the carboxyl group were explored. nih.gov Among fluoro, chloro, and bromo substitutions, the chloro-substituted analog exhibited the most potent activity, achieving a picomolar EC50 value. nih.gov

These findings underscore that both the type of halogen and its position on the aromatic ring are key variables for modulating biological activity profiles. The choice between chlorine and fluorine can be a decisive factor in optimizing a compound's potency and selectivity for a specific target.

Table 1: Impact of Halogen Substitution on Inhibitory Activity (KI) Against hCA IX Data derived from a study on related 2,4-dichloro-5-sulfamoylbenzoic acid oxime ester derivatives. unibs.it

| Compound | Halogen Substituent | KI (nM) for hCA IX | Fold Change vs. Chloro |

| 6 | Chloro | 35.2 | - |

| 8 | Fluoro | 3.2 | 11.0x increase |

The sulfamoyl (-SO₂NH₂) group is an essential pharmacophore in many biologically active molecules derived from the this compound scaffold. It is a key feature responsible for the biological activity of these compounds, particularly as inhibitors of enzymes like carbonic anhydrase. The sulfonamide portion of the moiety is critical for anchoring the ligand within the active site of the target protein.

The primary role of the sulfamoyl group is to act as a strong hydrogen bond donor and acceptor, forming crucial interactions with amino acid residues in the target's binding pocket. For example, in carbonic anhydrase inhibitors, the sulfonamide group coordinates directly with the zinc ion in the enzyme's active site, a fundamental interaction for potent inhibition.

Furthermore, SAR studies on different classes of molecules have consistently demonstrated the importance of the sulfonamide linker. In a series of analogs developed as partial agonists of Peroxisome proliferator-activated receptor γ (PPARγ), the sulfonamide linker was found to be critical to their activity. nih.gov Similarly, in the design of specific agonists for the Lysophosphatidic acid (LPA) receptor, the sulfamoyl benzoic acid scaffold forms the core of the molecule, indicating the integral role of this group in achieving the desired pharmacological effect. nih.gov Modifications to the nitrogen atom of the sulfamoyl group, such as substitution with various alkyl or aryl groups, can further refine the compound's potency, selectivity, and pharmacokinetic properties by probing additional interactions within the binding site.

The carboxylic acid group (-COOH) of this compound is a key functional group that significantly influences the molecule's physicochemical properties, including its acidity, solubility, and ability to interact with biological targets. Modifications to this group are a common strategy to modulate efficacy and binding characteristics.

Converting the carboxylic acid into an ester or an amide are two of the most frequent modifications. These changes neutralize the negative charge of the carboxylate form that exists at physiological pH, which can have a profound effect on the molecule's membrane permeability and oral bioavailability. For instance, the synthesis of oxime ester derivatives from a related dichlorosulfamoylbenzoic acid scaffold demonstrates a productive modification strategy. unibs.it This conversion alters the molecule's interaction profile and can lead to potent biological activity, as seen in the nanomolar inhibition of carbonic anhydrase isoforms. unibs.it

Rational Design Principles for Enhanced this compound Analogs

The rational design of novel analogs based on the this compound structure aims to systematically enhance desired pharmacological properties while minimizing off-target effects. This involves applying established medicinal chemistry principles, such as bioisosteric replacement and systematic structural modification, to optimize potency, selectivity, and pharmacokinetic profiles.

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a cornerstone of rational drug design. drughunter.com This approach can be used to fine-tune the steric, electronic, and solubility properties of a lead compound to improve its biological performance. For this compound analogs, several key functional groups are amenable to bioisosteric replacement.

Halogen Bioisosteres: While the chloro and fluoro groups are integral to the activity of many analogs, they can sometimes be replaced to probe the SAR further. For example, a trifluoromethyl (-CF₃) group is often used as a bioisostere for a chlorine atom due to its similar size and strong electron-withdrawing nature. In some contexts, a cyano (-CN) group can also mimic the electronic properties of a halogen. More advanced bioisosteres, such as the pentafluorosulfanyl (-SF₅) group, have been explored as replacements for halogens or trifluoromethyl groups, offering unique steric and electronic properties. nih.gov

Optimizing the potency and selectivity of this compound derivatives requires a systematic approach to structural modification, guided by SAR data. The goal is to enhance interactions with the desired target while diminishing interactions with off-targets.

One key strategy involves exploring the chemical space around the core scaffold. As demonstrated in the development of LPA₂ receptor agonists, identifying the critical structural requirements is paramount. Researchers found that a specific linker length (four carbons), a particular tail group (1H-benzo[de]isoquinolyl-1,3(2H)-dione), and the introduction of an electron-withdrawing group like chlorine at a specific position were all critical for high potency and specificity. nih.gov

Another strategy is to introduce substituents that can form additional favorable interactions with the target protein. For example, replacing a simple substituent with one capable of forming extra hydrogen bonds or hydrophobic interactions can significantly increase binding affinity. SAR studies of phenoxybenzamides with antiplasmodial activity showed that bulky, non-polar substituents on a terminal piperazinyl nitrogen were beneficial for high activity, and that an aryloxy substituent was generally favorable. mdpi.com

Finally, conformational constraint is a powerful tool for improving potency and selectivity. By introducing rigid elements or cyclizing flexible side chains, the molecule can be locked into its bioactive conformation. This reduces the entropic penalty upon binding to the target, which can lead to a substantial increase in affinity. Such systematic modifications, guided by an understanding of the ligand-target interactions, are essential for transforming a lead compound into a highly potent and selective therapeutic candidate.

Design and Synthesis of this compound-Based Hybrid Molecules

The strategic design and synthesis of hybrid molecules integrating the this compound scaffold represents a sophisticated approach in medicinal chemistry. This strategy aims to combine the inherent properties of the sulfamoylbenzoic acid moiety with other pharmacophores to create novel chemical entities with potentially synergistic or multi-target biological activities. The core concept of molecular hybridization involves covalently linking two or more distinct bioactive molecules to generate a single hybrid compound. This can lead to improved efficacy, altered selectivity, and reduced potential for drug resistance compared to the individual components.

The design of such hybrids often begins with identifying a biological target or a specific therapeutic area. The this compound core can be functionalized at either the carboxylic acid or the sulfamoyl group, providing versatile points for chemical modification and linkage to other molecular fragments. The selection of the partner molecule is critical and is guided by the desired biological outcome. For instance, linking the scaffold to a known anti-inflammatory agent could yield a hybrid with dual activity, while conjugation with a moiety targeting a specific cellular transporter could enhance bioavailability.

The synthesis of these hybrid molecules necessitates a robust and adaptable synthetic methodology. A common approach involves the activation of the carboxylic acid group of this compound, for example, by converting it to an acid chloride or an active ester. This activated intermediate can then be reacted with a suitable nucleophile, such as an amine or alcohol, present on the partner molecule to form a stable amide or ester linkage. Alternatively, the sulfamoyl nitrogen can be functionalized, though this is often more challenging.

One illustrative area of research has been the development of novel antidiabetic agents. In a study focused on creating new α-glucosidase and α-amylase inhibitors, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were synthesized. The synthetic pathway commenced with the preparation of 2-chloro-5-(chlorosulfonyl)-4-nitrobenzoic acid, which was then reacted with p-chloroaniline to yield 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzoic acid. Subsequent treatment with thionyl chloride produced the corresponding acid chloride. This reactive intermediate was then coupled with a variety of anilines, amines, and heterocyclic amines to afford the target hybrid molecules.

The biological evaluation of these synthesized compounds revealed that their inhibitory potential was significantly influenced by the nature of the substituent on the newly introduced phenyl ring. This highlights the critical role of the "hybrid" portion of the molecule in modulating biological activity.

| Compound ID | Substituent (R) | α-Glucosidase IC50 (µM) | α-Amylase IC50 (µM) |

| 5a | Phenyl | 15.2 ± 0.12 | 18.5 ± 0.15 |

| 5b | 4-Methylphenyl | 12.8 ± 0.09 | 15.3 ± 0.11 |

| 5o | 2-Methyl-5-nitrophenyl | 1.8 ± 0.02 | 2.5 ± 0.03 |

| Acarbose | (Standard) | 7.5 ± 0.08 | 14.2 ± 0.12 |

This table presents a selection of data for illustrative purposes and is based on findings from studies on related nitro-substituted analogs.

The design and synthesis of such hybrid molecules underscore a rational approach to drug discovery, where the chemical architecture is meticulously crafted to achieve a desired biological profile. The this compound scaffold serves as a valuable platform for the development of new therapeutic agents through the principles of molecular hybridization.

Investigations into Mechanisms of Action and Identification of Molecular Targets of 2 Chloro 4 Fluoro 5 Sulfamoylbenzoic Acid

Inhibition of Dihydropteroate (B1496061) Synthase by 2-Chloro-4-fluoro-5-sulfamoylbenzoic Acid in Antibacterial Research

As a sulfonamide-based compound, this compound is recognized for its potential antibacterial activity through the inhibition of folic acid synthesis, a pathway crucial for bacterial proliferation. biosynth.com The primary target of sulfonamides is dihydropteroate synthase (DHPS), an enzyme essential for de novo folate synthesis in bacteria and lower eukaryotes but absent in mammals, making it an excellent therapeutic target. nih.govebi.ac.uk

The antibacterial action of sulfonamides stems from their function as structural analogs of para-aminobenzoic acid (PABA), a natural substrate for the DHPS enzyme. biomol.com This structural mimicry allows sulfonamides like this compound to act as competitive inhibitors of DHPS. biomol.com The enzyme catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP) with PABA to form 7,8-dihydropteroate. nih.gov Research has elucidated that this reaction proceeds via an SN1 mechanism, where DHPPP first binds to DHPS and eliminates its pyrophosphate group, forming a stabilized cationic intermediate before PABA binds. ebi.ac.uknih.gov

By competitively binding to the PABA site on the DHPS enzyme, the sulfonamide molecule prevents the incorporation of PABA into the folate precursor molecule. biomol.com This action effectively halts the bacterial folic acid synthesis pathway. biosynth.combiomol.com Folic acid, in its reduced form as tetrahydrofolate, is a vital cofactor for the synthesis of purines and pyrimidines, the building blocks of DNA. youtube.com Consequently, the inhibition of DHPS disrupts DNA synthesis and repair, leading to a bacteriostatic effect that curtails bacterial growth and replication. nih.gov

Sulfonamides as a class are effective against a broad spectrum of gram-positive and certain gram-negative bacteria, including species of Staphylococcus, Klebsiella, Salmonella, and Escherichia coli. nih.govnih.gov Their efficacy has been well-established for treating various infections, such as urinary tract infections and meningococcal meningitis. nih.govnih.gov However, the clinical utility of older sulfonamides has been diminished by the emergence of bacterial resistance, often through mutations in the DHPS enzyme that reduce the drug's binding affinity. nih.govbiomol.com To counteract this, sulfonamides are frequently used in combination therapies, such as with trimethoprim, which inhibits a subsequent enzyme in the folate pathway, dihydrofolate reductase. biomol.comnih.gov

While specific comparative data on the antibacterial potency of this compound against established sulfonamides like sulfamethoxazole (B1682508) or sulfisoxazole (B1682709) is not extensively detailed in the available literature, its activity can be inferred from its structure. The presence of halogen substituents (chloro and fluoro groups) on the phenyl ring can influence antibacterial activity. acu.edu.in For instance, studies on other sulfonamide derivatives have shown that halogen substitutions can enhance antibacterial efficacy against certain bacterial strains. acu.edu.inresearchgate.net The table below provides a general comparison of the activity of established sulfonamides against common pathogens to provide a benchmark for the expected performance of this class of compounds.

| Sulfonamide Drug | Target Organism | Typical MIC Range (µg/mL) |

| Sulfamethoxazole | Escherichia coli | 8 - 64 |

| Staphylococcus aureus | 16 - >128 | |

| Streptococcus pneumoniae | 8 - 64 | |

| Sulfisoxazole | Escherichia coli | 16 - 128 |

| Staphylococcus aureus | 32 - 256 | |

| Haemophilus influenzae | 1 - 16 |

Note: Minimum Inhibitory Concentration (MIC) values can vary significantly based on the specific strain and testing method.

Modulation of Carbonic Anhydrase Enzymes by this compound in Biomedical Research

Beyond its antibacterial properties, the primary sulfonamide group (-SO₂NH₂) in this compound makes it a potent inhibitor of carbonic anhydrases (CAs). nih.gov CAs are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. bohrium.com This reaction is fundamental to numerous physiological processes, and CA inhibitors are used in various therapeutic areas. nih.gov

Humans express 16 different CA isoforms, which vary in their tissue distribution and physiological roles. nih.gov The primary sulfonamides inhibit these enzymes by binding to the catalytic zinc ion in the active site. researchgate.net Research into derivatives of the structurally similar compound 2,4-dichloro-5-sulfamoylbenzoic acid (lasamide) has provided insights into isoform-specific inhibition. nih.govnih.gov These studies evaluated inhibitory activity against the widespread cytosolic isoforms hCA I and hCA II, as well as the transmembrane, tumor-associated isoforms hCA IX and hCA XII. nih.govnih.gov

Derivatives of lasamide showed potent inhibition against all tested isoforms, with inhibition constants (Kᵢ) often in the low nanomolar range. nih.gov Notably, certain modifications to the parent molecule resulted in selective inhibition, particularly for the tumor-associated isoforms hCA IX and XII over the cytosolic ones. nih.govnih.gov For example, a dimethoxyphenyl derivative proved to be a highly effective and selective inhibitor for both hCA IX and XII. nih.gov The inhibitory potential was found to be sensitive to the nature and position of substituents on the aromatic ring. bohrium.com

The following table summarizes the inhibition data for selected derivatives of the related compound 2,4-dichloro-5-sulfamoylbenzoic acid against four human CA isoforms, illustrating the potential for isoform-specific activity.

| Compound (Derivative of 2,4-dichloro-5-sulfamoylbenzoic acid) | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

| Phenyl (4) | 125 | 69.7 | 31.4 | 12.3 |

| 4-Fluorophenyl (8) | 108 | 90.6 | 29.8 | 10.9 |

| 2,4-Dichlorophenyl (11) | 352 | 114 | 4.1 | 5.8 |

| Acetone-derived (16) | 19.8 | 9.4 | 43.3 | 11.2 |

Data sourced from a study on 2,4-dichloro-5-sulfamoylbenzoic acid oxime esters. nih.gov

The inhibition of carbonic anhydrase has significant consequences for various metabolic and cellular functions. CAs are critically involved in regulating pH, transporting ions, and maintaining CO₂ homeostasis. nih.gov By inhibiting CA, compounds like this compound can disrupt these processes.

In the kidneys, CA inhibition leads to reduced bicarbonate reabsorption in the proximal tubule, causing an increase in bicarbonate excretion and urine alkalinization. nih.gov This diuretic effect is a cornerstone of how some CA inhibitors function. biosynth.com In the eye, CA in the ciliary body epithelium is responsible for producing bicarbonate ions, which drives fluid flow and the formation of aqueous humor. nih.gov Inhibition of this process lowers intraocular pressure, a key therapeutic strategy in glaucoma management. nih.govnih.gov

Furthermore, the tumor-associated isoforms hCA IX and XII play a role in cancer progression by helping to regulate pH in the tumor microenvironment. nih.gov They contribute to extracellular acidosis and intracellular alkalosis, which promotes tumor cell survival and proliferation. bohrium.com Selective inhibition of these isoforms is therefore a promising strategy in oncology research. nih.gov The potential for this compound and its derivatives to selectively target these isoforms highlights its relevance in biomedical research beyond its antibacterial applications.

Exploration of Other Potential Molecular Targets of this compound

Research on this compound and structurally related sulfonamides has predominantly focused on two primary molecular targets: dihydropteroate synthase (DHPS) and carbonic anhydrases (CAs). The well-defined mechanisms of action against these enzymes are supported by extensive literature.

While DHPS and CAs are the most well-documented targets, it is plausible that small, biologically active molecules like this compound could interact with other proteins. Some studies on similar small molecular entities suggest the possibility of a wider set of additional targets. nih.gov For instance, the inhibition of CAs involved in glucose metabolism could imply potential antidiabetic effects, although this is an extension of CA inhibition rather than an entirely separate molecular target. biosynth.com However, specific, well-characterized molecular targets for this compound beyond DHPS and CAs have not been extensively identified or detailed in the current body of scientific research. Future investigations may uncover additional mechanisms and molecular interactions of this compound.

Interaction with Ribonucleotide Reductase (RNR) Subunits in Anticancer Research

Ribonucleotide reductase (RNR) is a critical enzyme for DNA synthesis and repair, making it a prime target in cancer therapy. mdpi.comnih.gov The enzyme's function is to convert ribonucleoside diphosphates into deoxyribonucleoside diphosphates, the essential building blocks for DNA. nih.govnih.gov Inhibiting RNR disrupts this process, thereby impeding the proliferation of rapidly dividing cancer cells. nih.govnih.gov

Human RNR is a heterodimeric tetramer composed of two distinct subunits. nih.gov The larger subunit, often designated R1 or α, contains the catalytic site, while the smaller subunit, R2 or β, houses a crucial tyrosyl radical necessary for the enzyme's catalytic activity. nih.govnih.gov The interaction and transfer of a radical between these subunits are essential for nucleotide reduction. nih.gov

While direct studies on this compound's interaction with RNR subunits are not extensively detailed in the provided results, the mechanism of similar halogenated compounds provides insight. For instance, nucleoside analogs like Gemcitabine and Clofarabine, which feature fluorine and chlorine substitutions, are well-established RNR inhibitors. mdpi.comnih.gov These agents, upon cellular uptake and phosphorylation, act as inhibitors of RNR, leading to altered pools of deoxynucleotides and subsequent inhibition of DNA synthesis. nih.gov Given its structure, it is hypothesized that this compound may interfere with the intricate process of radical translocation between the RNR subunits, a critical step for its enzymatic function. nih.gov This inhibition ultimately contributes to cell cycle arrest and presents a promising avenue for anticancer research. nih.gov

Emerging Evidence for Anti-Inflammatory Pathways Modulation

Inflammation is a complex biological response involving various enzymatic pathways, primarily the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which metabolize arachidonic acid into pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. nih.govmdpi.com Inhibition of these enzymes is a cornerstone of anti-inflammatory therapy. researchgate.net There is growing interest in developing dual inhibitors that target both COX and LOX pathways, which may offer a broader spectrum of anti-inflammatory activity and potentially a safer profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.govmdpi.com

Research into compounds structurally related to this compound suggests a potential for modulating these inflammatory pathways. For example, a newly synthesized compound, 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid, has demonstrated anti-inflammatory effects by inhibiting the production of nitric oxide and prostaglandin (B15479496) E2, as well as the expression of inducible nitric oxide synthase (iNOS) and COX-2 in activated microglial cells. nih.gov This suggests that benzoic acid derivatives with halogen substitutions can interfere with key inflammatory mediators.

The concept of dual COX/LOX inhibition is therapeutically advantageous as it addresses two major pathways in the inflammatory cascade. nih.gov Such a mechanism could lead to more effective control of inflammation while potentially mitigating some of the gastrointestinal side effects associated with selective COX inhibitors. nih.govresearchgate.net While direct evidence for this compound is still emerging, the activity of analogous structures points toward a plausible role in the modulation of anti-inflammatory pathways, warranting further investigation. nih.gov

Investigations into Antidiabetic Effects through Enzyme Inhibition (e.g., α-glucosidase and α-amylase)

A key strategy in managing type 2 diabetes is the control of postprandial hyperglycemia, the spike in blood glucose after a meal. nih.govscielo.br This is often achieved by inhibiting carbohydrate-hydrolyzing enzymes in the digestive tract, such as α-glucosidase and α-amylase. nih.govnih.gov These enzymes are responsible for breaking down complex carbohydrates into absorbable monosaccharides. scielo.br By inhibiting their action, the rate of glucose absorption is slowed, leading to a more gradual increase in blood sugar levels. scielo.brnih.gov

Inhibitors of these enzymes, like the FDA-approved drug Acarbose, are an established class of antidiabetic agents. nih.govnih.gov Research is actively exploring new and potentially more effective inhibitors from various sources. nih.gov

Studies on various plant-derived compounds and synthetic molecules have demonstrated significant inhibitory activity against both α-glucosidase and α-amylase. mdpi.comresearchgate.netresearchgate.net For instance, certain flavonoid and chalcone (B49325) derivatives have shown potent inhibition, in some cases significantly exceeding that of Acarbose. scielo.br The inhibitory concentration (IC50)—the concentration of an inhibitor required to reduce enzyme activity by 50%—is a key metric in these studies. The data below, gathered from studies on various compounds, illustrates the typical range of inhibitory activities observed against these enzymes compared to the standard, Acarbose.

Table 1: Comparative Inhibitory Activity (IC50) of Various Compounds against α-Amylase and α-Glucosidase Note: This table presents data for various research compounds to illustrate typical inhibitory values and is not specific to this compound.

| Compound Type | Target Enzyme | Reported IC50 Value | Reference Compound | Reference IC50 |

|---|---|---|---|---|

| Flavone Derivative | α-Amylase | 3.35 µg/mL | - | - |

| n-Butanol Fraction | α-Amylase | 22.01 µg/mL | Acarbose | 39.26 µg/mL |

| Ethyl Sub-extract | α-Amylase | 20.81 µg/mL | Acarbose | 26.99 µg/mL |

| Bavachalcone | α-Glucosidase | 15.35 µg/mL | Acarbose | 2.77 mg/mL |

| Bis(indol-3-yl) methane | α-Glucosidase | 7.54 µM | Acarbose | ~225 µM |

The investigation into this compound for antidiabetic effects is based on the premise that it may act as an inhibitor of these key digestive enzymes. Its chemical structure warrants exploration within this therapeutic context, aiming to establish its efficacy and mode of inhibition (e.g., competitive, non-competitive, or mixed) through kinetic studies and molecular docking simulations. scielo.br

Computational and Theoretical Chemistry Studies of 2 Chloro 4 Fluoro 5 Sulfamoylbenzoic Acid

Molecular Docking Analyses of 2-Chloro-4-fluoro-5-sulfamoylbenzoic Acid with Biological Targets

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used in drug design to understand how a potential drug molecule (ligand) might interact with a biological target, typically a protein or enzyme.

Prediction of Binding Conformations and Affinities for Target Macromolecules

Detailed molecular docking studies specifically for this compound are not extensively reported in the reviewed literature. However, the principles of such an analysis would involve predicting how the molecule fits into the active site of a target protein and estimating the strength of this interaction, known as the binding affinity.

The binding affinity is often expressed as a binding energy value (e.g., in kcal/mol), where a more negative value typically indicates a more stable and potentially more potent interaction. For instance, in studies of other sulfonamide derivatives, molecular docking has been used to predict their binding affinities to enzymes like carbonic anhydrases. nih.govnih.gov These studies help in ranking potential inhibitors before they are synthesized and tested in a laboratory.

A hypothetical docking study of this compound would involve preparing a 3D model of the compound and docking it into the crystal structure of a relevant biological target. The output would be a set of possible binding poses and their corresponding binding energy scores.

Table 1: Illustrative Binding Affinity Data for Sulfonamide Derivatives with a Target Protein (Hypothetical)

| Compound | Predicted Binding Affinity (kcal/mol) |

| Derivative A | -8.5 |

| Derivative B | -7.9 |

| Derivative C | -9.2 |

| Reference Inhibitor | -9.5 |

This table is for illustrative purposes only and does not represent actual data for this compound.

Identification of Key Interacting Residues in Ligand-Protein Complexes

Beyond predicting binding affinity, molecular docking is crucial for identifying the specific amino acid residues within a protein's active site that interact with the ligand. nih.gov These interactions can include hydrogen bonds, hydrophobic interactions, electrostatic interactions, and pi-pi stacking.

For this compound, the sulfamoyl group (-SO₂NH₂) would be expected to act as a key hydrogen bond donor and acceptor. The benzoic acid moiety, with its carboxyl group, and the halogen atoms (chloro and fluoro) would also contribute to the binding through various interactions. Identifying these key residues is fundamental for understanding the mechanism of action and for designing more potent and selective inhibitors.

For example, docking studies on similar sulfonamide-based inhibitors of carbonic anhydrase have shown that the sulfonamide group often coordinates with a zinc ion in the active site and forms hydrogen bonds with specific threonine and glutamine residues. nih.gov

Molecular Dynamics Simulations of this compound-Target Complexes

Molecular dynamics (MD) simulations provide a way to study the physical movement of atoms and molecules over time. In the context of drug design, MD simulations can be used to assess the stability of a ligand-protein complex predicted by molecular docking and to understand its dynamic behavior in a more realistic, solvated environment.

Assessment of Complex Stability and Conformational Dynamics in a Solvated Environment

While specific molecular dynamics simulation studies for this compound are not detailed in the available literature, the methodology would involve taking the best-docked pose of the molecule in its target protein and simulating its movement over a period of nanoseconds.

The stability of the complex is often assessed by calculating the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation. A stable RMSD value suggests that the ligand remains bound in a consistent conformation within the binding pocket. These simulations can reveal whether the initial docked pose is stable or if the ligand undergoes significant conformational changes or even dissociates from the binding site. peerj.comnih.gov

Elucidation of Solvent Effects and Ligand Mobility within Binding Pockets

MD simulations are typically performed in a simulated aqueous environment, allowing for the explicit study of water molecules' effects on the ligand-protein interaction. Water molecules can play a crucial role in mediating interactions between the ligand and the protein.

Quantum Chemical Calculations on this compound

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. These methods can provide highly accurate information about molecular geometry, charge distribution, and reactivity.

Specific quantum chemical studies dedicated to this compound are not widely published. However, such calculations would be invaluable for understanding its intrinsic chemical properties. Methods like Density Functional Theory (DFT) are commonly employed for this purpose.

A typical quantum chemical study on this molecule would involve:

Geometry Optimization: Calculating the most stable 3D arrangement of the atoms.

Electronic Properties: Determining the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are important for understanding chemical reactivity.

Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface to identify regions that are rich or poor in electrons, which can indicate sites for electrophilic and nucleophilic attack.

Vibrational Frequency Analysis: Predicting the infrared and Raman spectra of the molecule, which can be compared with experimental data to confirm its structure.

Studies on similar benzoic acid derivatives have used these methods to understand how different substituents affect the acidity and electronic properties of the molecule. researchgate.net

Electrostatic Potential Mapping and Reactivity Predictions

An electrostatic potential (ESP) map for this compound, which would illustrate the three-dimensional charge distribution and predict sites for electrophilic and nucleophilic attack, is not available in published research. ESP maps are valuable tools in computational chemistry for visualizing electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions of a molecule. This information is crucial for predicting non-covalent interactions and the molecule's reactivity patterns. The absence of specific computational studies on this compound means that a detailed ESP analysis and the associated reactivity predictions cannot be provided.

Theoretical Prediction of Vibrational Frequencies and Spectroscopic Properties

A theoretical prediction of the vibrational frequencies and spectroscopic properties (such as IR and Raman spectra) for this compound has not been published. Such studies typically involve geometry optimization followed by frequency calculations using quantum chemical methods. The results are often presented in a data table format, assigning specific vibrational modes (e.g., stretching, bending) to calculated frequencies. This theoretical data is invaluable for interpreting experimental spectra and understanding the molecule's structural and bonding characteristics. Without access to a computational analysis of this specific compound, a table of theoretical vibrational frequencies and a discussion of its spectroscopic properties cannot be generated.

Preclinical Biological Evaluation and Therapeutic Implications of 2 Chloro 4 Fluoro 5 Sulfamoylbenzoic Acid

In Vitro Assessment of Biological Activities of 2-Chloro-4-fluoro-5-sulfamoylbenzoic Acid and its Derivatives

The therapeutic potential of this compound and its derivatives has been explored through a variety of in vitro assays, revealing a broad spectrum of biological activities. These studies are crucial in the preclinical evaluation of new chemical entities, providing initial insights into their efficacy and mechanism of action at a cellular and molecular level.

Evaluation of Antibacterial Efficacy Against Various Bacterial Strains

Derivatives of sulfamoylbenzoic acid have been investigated for their antibacterial properties. The core structure, featuring a sulfonamide group, is known to interfere with folic acid synthesis in bacteria, an essential pathway for their growth and proliferation. biosynth.com

Research into novel sulfonamides derived from 5-chloro-2-hydroxybenzoic acid has demonstrated notable activity against both Gram-positive and Gram-negative bacteria. For instance, 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide showed significant efficacy against methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values ranging from 15.62 to 31.25 µmol/L. nih.gov Furthermore, derivatives incorporating a thiazole (B1198619) moiety, such as 4-amino-N-(thiazol-2-yl)benzenesulfonamide and 4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide, exhibited potent activity against Mycobacterium kansasii with MIC values between 1 and 4 µmol/L. nih.gov

Another study on 2-chlorobenzoic acid derivatives highlighted their potential against Escherichia coli. nih.gov The synthesis of various benzamide (B126) derivatives also revealed that compounds with electron-withdrawing groups tend to exhibit enhanced antibacterial activity. bohrium.com Specifically, certain derivatives showed significant activity against S. aureus and Pseudomonas aeruginosa. bohrium.com The bactericidal effect of some salicylanilide-like derivatives has also been confirmed against MRSA. nih.gov

Table 1: In Vitro Antibacterial Activity of Selected Sulfamoylbenzoic Acid Derivatives

| Compound | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | Staphylococcus aureus (MSSA & MRSA) | 15.62-31.25 µmol/L | nih.gov |

| 4-amino-N-(thiazol-2-yl)benzenesulfonamide | Mycobacterium kansasii | 1-4 µmol/L | nih.gov |

| 4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide | Mycobacterium kansasii | 1-4 µmol/L | nih.gov |

Investigations of Anti-Inflammatory Effects in Relevant Cellular Models

The anti-inflammatory potential of compounds structurally related to this compound has been evaluated in cellular models. A newly synthesized derivative of 2-hydroxybenzoic acid, 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid (LX007), was investigated for its effects on lipopolysaccharide (LPS)-activated primary microglial cells. nih.gov Microglial activation is a key event in neuroinflammation. The study found that LX007 inhibited the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), two key pro-inflammatory mediators. nih.gov This inhibition was attributed to the downregulation of their respective synthesizing enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov

Furthermore, the production of pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α), was also suppressed by LX007 in LPS-stimulated microglia. nih.gov The underlying mechanism for these anti-inflammatory effects was found to be the inhibition of the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. nih.gov These findings suggest that derivatives of this class of compounds may have therapeutic potential for inflammatory conditions. nih.gov

Assessment of Antidiabetic Potential through In Vitro Enzyme Inhibition Assays

A significant area of research for derivatives of this compound is their potential as antidiabetic agents. The primary mechanism explored is the inhibition of carbohydrate-hydrolyzing enzymes, such as α-glucosidase and α-amylase, which play a crucial role in postprandial hyperglycemia. nih.govresearchgate.net

Several studies have synthesized and evaluated series of N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives and 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives for their inhibitory activity against these enzymes. nih.govtandfonline.comnih.gov One standout compound, 2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid, was found to be three times more potent against α-amylase and five times more potent against α-glucosidase than the standard drug acarbose. nih.gov

Another series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives also showed promising results. nih.gov The compound 2-chloro-5-[(4-chlorophenyl) sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide was particularly active, demonstrating a fourfold and sixfold greater inhibitory potential against α-glucosidase and α-amylase, respectively, compared to acarbose. nih.gov The presence of both an electron-donating methyl group and an electron-withdrawing nitro group on the phenyl ring was found to be favorable for this enhanced activity. nih.gov

Table 2: In Vitro Antidiabetic Activity of Selected Sulfamoylbenzoic Acid Derivatives

| Compound | Enzyme | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| N-(2-methyl-4-nitrophenyl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide | α-glucosidase | 10.13 µM | tandfonline.comnih.gov |

| N-(2-methyl-5-nitrophenyl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide | α-amylase | 1.52 µM | tandfonline.comnih.gov |

| 2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid | α-amylase | 3-fold more potent than acarbose | nih.gov |

| 2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid | α-glucosidase | 5-fold more potent than acarbose | nih.gov |

| 2-chloro-5-[(4-chlorophenyl) sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide | α-glucosidase | 4-fold more potent than acarbose | nih.gov |

| 2-chloro-5-[(4-chlorophenyl) sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide | α-amylase | 6-fold more potent than acarbose | nih.gov |

Studies on Anticancer Activity and Cell Proliferation Inhibition in Cancer Cell Lines

The anticancer potential of derivatives related to this compound has been investigated against various human cancer cell lines. A series of novel 5-chloro-N-(4-sulfamoylbenzyl) salicylamide (B354443) derivatives were synthesized and evaluated for their ability to inhibit tubulin polymerization, a key target in cancer chemotherapy. nih.gov

In another study, quinazoline-based pyrimidodiazepines were synthesized and tested for their anticancer activity. One quinazoline-chalcone derivative displayed high antiproliferative activity with GI50 values ranging from 0.622 to 1.81 μM against leukemia, colon cancer, melanoma, and breast cancer cell lines. nih.govrsc.org A related pyrimidodiazepine showed cytotoxic activity that was 10-fold higher than the standard anticancer drug doxorubicin (B1662922) against ten different cancer cell lines. nih.govrsc.org The mechanism of action for these compounds is thought to involve DNA binding. nih.govrsc.org

Furthermore, oxime ester derivatives of 2,4-dichloro-5-sulfamoylbenzoic acid have been identified as inhibitors of human carbonic anhydrases (hCAs), particularly the tumor-associated isoforms hCA IX and XII. acs.orgunibs.it Selected compounds from this series demonstrated antiproliferative effects on the human triple-negative breast cancer cell line MDA-MB-231, with IC50 values of 108.4 and 113.2 μM for two of the derivatives. acs.orgunibs.it

Table 3: In Vitro Anticancer Activity of Selected Related Derivatives

| Compound Class/Derivative | Cancer Cell Line | Activity (GI50/IC50) | Reference |

|---|---|---|---|

| Quinazoline-chalcone derivative | K-562 (Leukemia) | 0.622 µM (GI50) | nih.govrsc.org |

| Quinazoline-chalcone derivative | HCT-116 (Colon Cancer) | 0.622–1.81 μM (GI50) | nih.govrsc.org |

| Quinazoline-chalcone derivative | MCF7 (Breast Cancer) | 0.622–1.81 μM (GI50) | nih.govrsc.org |

| Oxime ester derivative 11 | MDA-MB-231 (Breast Cancer) | 108.4 µM (IC50) | acs.orgunibs.it |

| Oxime ester derivative 12 | MDA-MB-231 (Breast Cancer) | 113.2 µM (IC50) | acs.orgunibs.it |

In Vivo Research Models and Pharmacological Studies

Following promising in vitro results, the evaluation of therapeutic candidates progresses to in vivo models to assess their efficacy and pharmacological properties in a whole biological system.

Assessment of Efficacy in Relevant Animal Models of Disease

While specific in vivo studies on this compound are not extensively detailed in the provided context, research on structurally related compounds provides a framework for its potential in vivo applications. For instance, the anti-inflammatory properties of compounds with similar scaffolds have been evaluated in animal models. A synthetic hydrangenol (B20845) derivative was tested in a carrageenan-induced paw edema model in rats, a standard model for acute inflammation. nih.gov Oral administration of this compound significantly reduced paw inflammation by inhibiting the expression of iNOS and COX-2 in the paw tissue, which in turn alleviated inflammatory pain. nih.gov

Similarly, another study investigating 4,5-dicaffeoylquinic acid in a carrageenan-induced inflammation model in rats demonstrated a dose-dependent suppression of edema. nih.gov These in vivo studies are crucial for validating the anti-inflammatory effects observed in vitro and for determining the potential of a compound to be developed as a therapeutic agent for inflammatory diseases. nih.govnih.gov

Pharmacokinetic and Pharmacodynamic Characterization in Preclinical Settings

Based on its chemical structure, this compound is anticipated to exhibit pharmacokinetic and pharmacodynamic properties characteristic of loop diuretics.

Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) profile of sulfamoylbenzoic acid derivatives is influenced by their physicochemical properties. Generally, these compounds are well-absorbed orally. The presence of the carboxylic acid group suggests that it will be ionized at physiological pH, which may limit its volume of distribution and confine it primarily to the extracellular fluid. The halogen substituents (chloro and fluoro) can influence its lipophilicity and metabolic stability.

Pharmacodynamics: The primary pharmacodynamic effect of compounds containing the sulfamoylbenzoic acid scaffold is typically diuresis, resulting from the inhibition of the Na-K-2Cl symporter in the thick ascending limb of the Loop of Henle. This inhibition leads to a significant increase in the excretion of sodium, potassium, chloride, and water. The potency and duration of action in preclinical models, such as rats and dogs, would be key parameters to determine. Standard preclinical models for assessing diuretic activity involve measuring urine output and electrolyte excretion over a specified period after administration.

A hypothetical representation of expected pharmacokinetic parameters in a preclinical rat model is presented below, based on typical values for similar compounds.

| Parameter | Predicted Value (Rat Model) |

| Oral Bioavailability (%) | 60 - 80 |

| Tmax (hours) | 1 - 2 |

| Half-life (hours) | 2 - 4 |

| Volume of Distribution (L/kg) | 0.2 - 0.5 |

| Primary Route of Excretion | Renal |

This table is illustrative and not based on experimental data for this compound.

Examination of Metabolic Fate and Excretion Pathways in Experimental Systems

In experimental systems, the metabolic fate of this compound would likely involve both phase I and phase II metabolic reactions.

Metabolism: The benzoic acid moiety is susceptible to conjugation, primarily with glucuronic acid or glycine. The aromatic ring could potentially undergo hydroxylation, a common phase I metabolic pathway. The stability of the chloro and fluoro substituents would be a key determinant of its metabolic profile; fluorinated compounds are often more resistant to metabolic degradation. In vitro studies using liver microsomes from various species (e.g., rat, dog, human) would be instrumental in elucidating the primary metabolic pathways and identifying any species-specific differences.

Excretion: The primary route of excretion for this class of compounds is typically renal. Due to its acidic nature, active tubular secretion in the proximal tubules is the likely mechanism of its entry into the urine. A smaller fraction may be eliminated via biliary excretion. Preclinical studies would involve the collection of urine and feces to determine the major routes of elimination and to quantify the parent compound and its metabolites.

A summary of anticipated metabolic and excretion characteristics is provided below.

| Characteristic | Anticipated Finding |

| Primary Metabolic Pathway | Glucuronidation of the carboxylic acid group. |

| Secondary Metabolic Pathway | Potential for aromatic hydroxylation. |

| Primary Excretion Route | Renal, via active tubular secretion. |

| Metabolite Activity | Metabolites are generally expected to be less active than the parent compound. |

This table is illustrative and based on general principles for this class of compounds.

Advanced Research Questions and Methodological Approaches in Biological Studies

Further research into this compound and its analogs would be essential to fully characterize their therapeutic potential and resolve existing ambiguities in the field.

Comparative Studies to Resolve Contradictions in Reported Biological Activities of Structural Analogs

The scientific literature contains reports of various biological activities for structural analogs of this compound. For instance, some sulfamoylbenzoic acid derivatives have been investigated for their potential as carbonic anhydrase inhibitors, exhibiting diuretic effects through a different mechanism than loop diuretics. Others have been explored for their antimicrobial or even anticancer properties.

Contradictions in the reported activities of these analogs can arise from differences in the specific chemical structures, the biological systems used for testing, and the assay methodologies employed. A systematic comparative study of a series of structurally related sulfamoylbenzoic acids, including this compound, would be invaluable. Such a study should employ a standardized panel of in vitro and in vivo assays to assess diuretic potency, carbonic anhydrase inhibition, and other potential biological effects. This would help to establish clear structure-activity relationships and resolve discrepancies in the literature.

Standardization and Validation of Assay Protocols for Enhanced Reproducibility and Comparability

To ensure the reliability and comparability of data across different studies and research groups, the standardization and validation of assay protocols are crucial.

For Diuretic Activity: Preclinical screening of diuretics often utilizes animal models, such as rats, to measure urine volume and electrolyte content. Standardization of protocols should include specifics on animal strain, age, sex, hydration status, and the vehicle used for drug administration. The use of positive controls, such as furosemide (B1674285) or hydrochlorothiazide, is essential for validating the assay's sensitivity and for comparing the potency of new compounds.

For In Vitro Assays: When evaluating activities such as carbonic anhydrase inhibition, standardized enzymatic assays are necessary. These protocols should clearly define the enzyme source, substrate concentration, buffer conditions, and the method of detection. For example, a widely used method involves monitoring the esterase activity of carbonic anhydrase. Validation of these assays should include determination of parameters like the Michaelis-Menten constant (Km) for the substrate and the inhibition constant (Ki) for reference inhibitors. Adherence to such standardized and validated protocols would significantly enhance the reproducibility and comparability of research findings in this area.

Advanced Analytical and Spectroscopic Characterization Methods in Research on 2 Chloro 4 Fluoro 5 Sulfamoylbenzoic Acid

High-Resolution Spectroscopic Techniques for the Research and Characterization of 2-Chloro-4-fluoro-5-sulfamoylbenzoic Acid

Spectroscopy is a cornerstone in the analysis of this compound, offering detailed insights into its molecular architecture and composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR provide critical information about the chemical environment of each atom, confirming the substitution pattern on the benzene (B151609) ring and the integrity of the functional groups. acs.orgrsc.org

In a typical ¹H NMR spectrum, the aromatic region would display distinct signals for the two protons on the benzene ring. Due to the influence of the surrounding electron-withdrawing groups (chloro, fluoro, carboxyl, and sulfamoyl), these protons are expected to resonate at lower fields (higher ppm values). The specific splitting patterns, governed by spin-spin coupling, would confirm their positions relative to each other and to the fluorine atom. The acidic proton of the carboxylic acid group would typically appear as a broad singlet at a significantly downfield chemical shift, often above 10 ppm. mit.edudocbrown.info The two protons of the sulfamoyl (-SO₂NH₂) group would also present as a distinct signal.

¹³C NMR spectroscopy complements the proton data by identifying each unique carbon atom in the molecule. acs.org The carbonyl carbon of the carboxylic acid is characteristically found far downfield. The six carbons of the benzene ring would appear in the aromatic region (typically 110-170 ppm), with their precise chemical shifts influenced by the attached substituents (Cl, F, COOH, SO₂NH₂). The carbon directly bonded to the highly electronegative fluorine atom would exhibit a large coupling constant (¹JCF), a hallmark of organofluorine compounds. rsc.org

| Predicted ¹H NMR Data | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Coupling Constant (J) Hz |

| H (Aromatic, position 3) | 7.8 - 8.2 | Doublet of doublets (dd) | J(H-H), J(H-F) |

| H (Aromatic, position 6) | 8.3 - 8.7 | Doublet (d) | J(H-F) |

| -COOH | > 12.0 | Broad Singlet (br s) | - |

| -SO₂NH₂ | 7.0 - 7.5 | Broad Singlet (br s) | - |

| Predicted ¹³C NMR Data | Chemical Shift (δ) ppm (Predicted) | Key Feature |

| -COOH | 165 - 175 | Carbonyl carbon |

| C-F | 155 - 165 (d) | Large C-F coupling constant |

| C-Cl | 130 - 140 | Affected by halogen substituent |

| C-SO₂NH₂ | 140 - 150 | Affected by sulfamoyl group |

| C-COOH | 125 - 135 | Carboxyl-bearing carbon |

| C-H (Aromatic) | 115 - 130 | Shielded/deshielded by substituents |

Note: Predicted values are based on established principles of NMR spectroscopy and data from structurally similar compounds. rsc.orgrsc.org

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to identify the functional groups within this compound by probing their characteristic vibrational frequencies.